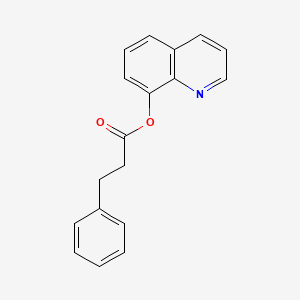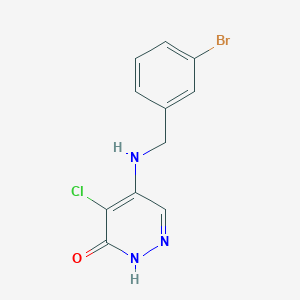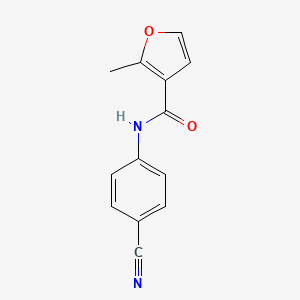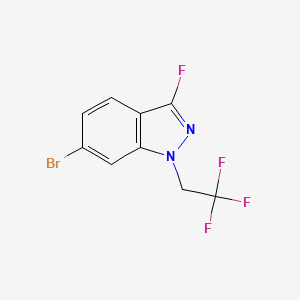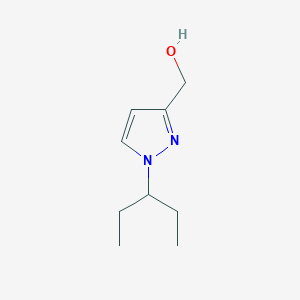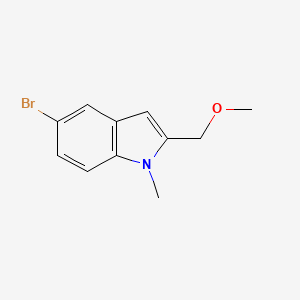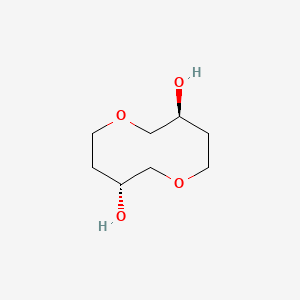
(3R,8S)-1,6-Dioxecane-3,8-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,8S)-1,6-Dioxecane-3,8-diol is a chiral compound with the molecular formula C8H16O4 It is known for its unique stereochemistry and potential applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,8S)-1,6-Dioxecane-3,8-diol typically involves stereoselective reactions to ensure the correct chiral configuration. One common method is the stereoselective total synthesis from L-tartaric acid and D-xylose . The Cadiot-Chodkiczwicz reaction is often employed to couple 1-bromoalkyne with 3®-(tert-butyldiphenylsilyloxy)-1-penten-4-yne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of stereoselective synthesis and the use of chiral catalysts are likely to be employed to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,8S)-1,6-Dioxecane-3,8-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diols or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(3R,8S)-1,6-Dioxecane-3,8-diol has several scientific research applications:
Wirkmechanismus
The mechanism of action of (3R,8S)-1,6-Dioxecane-3,8-diol involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Falcarindiol: A natural polyacetylene compound with similar stereochemistry and biological activities.
Empagliflozin Impurity: A related compound used in the synthesis of empagliflozin, a drug used to treat diabetes.
Uniqueness
(3R,8S)-1,6-Dioxecane-3,8-diol is unique due to its specific chiral configuration and potential applications in various fields. Its ability to undergo stereoselective reactions and its potential biological activities make it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C8H16O4 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
(3R,8S)-1,6-dioxecane-3,8-diol |
InChI |
InChI=1S/C8H16O4/c9-7-1-3-11-6-8(10)2-4-12-5-7/h7-10H,1-6H2/t7-,8+ |
InChI-Schlüssel |
XJIQYPQUKZVKIW-OCAPTIKFSA-N |
Isomerische SMILES |
C1COC[C@H](CCOC[C@@H]1O)O |
Kanonische SMILES |
C1COCC(CCOCC1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


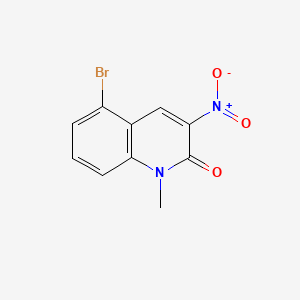

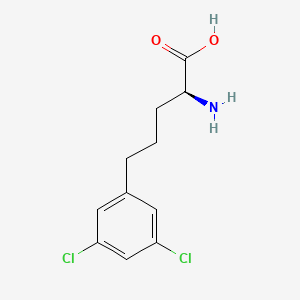
![n-Methyl-n-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3h)-yl)ethyl)glycine](/img/structure/B14906494.png)
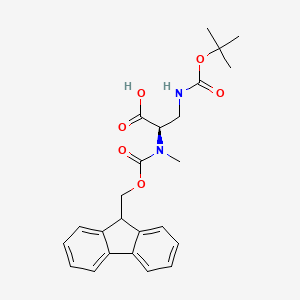

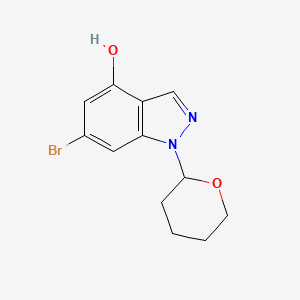
![N-(6-Nitro-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-yl)acetamide](/img/structure/B14906509.png)
